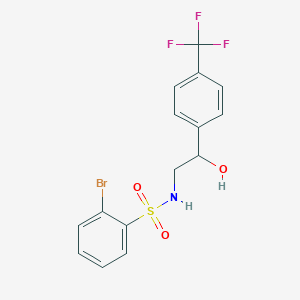

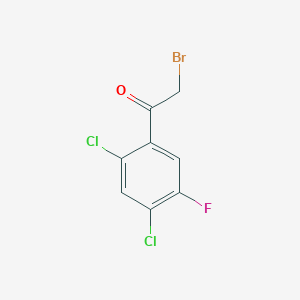

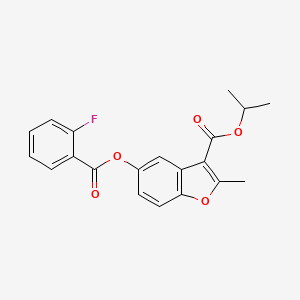

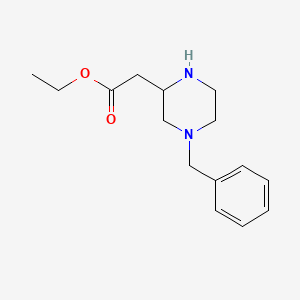

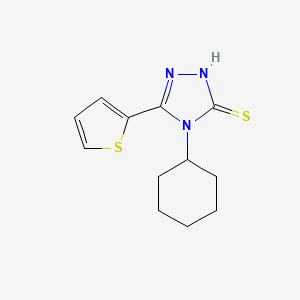

![molecular formula C19H15NO5 B2878516 9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one CAS No. 866050-82-0](/img/structure/B2878516.png)

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

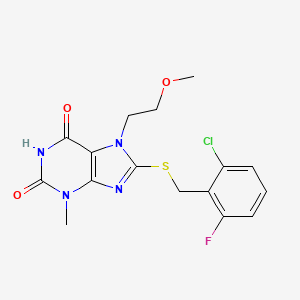

The compound is a complex organic molecule with multiple rings, including a quinoline and a dioxolo ring. Quinolines are aromatic compounds with two fused rings, a benzene and a pyridine ring. Dioxolo rings are oxygen-containing heterocycles .

Molecular Structure Analysis

The molecular structure of similar compounds often involves multiple aromatic rings and heterocycles. The presence of methoxy (–OCH3) groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, 4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors influencing these properties could include the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of its atoms .Applications De Recherche Scientifique

Design and Synthesis of Potent Inhibitors

- Quinoxalin-2(1H)-one based compounds have been designed and synthesized as potent aldose reductase inhibitors, aiming to combat diabetic complications through both ALR2 inhibition and antioxidant activity (X. Qin et al., 2015).

Synthesis Techniques and Chemical Reactions

- A novel one-step formation of furo[3,2-c]quinolin-4(5H)-ones has been achieved through a regioselective [2+3] photoaddition, showcasing an innovative synthetic approach (H. Suginome et al., 1991).

- Syntheses of 5H‐benzoxazolo[3,2‐a]quinolin‐5‐ones have been developed, providing a method for creating previously unreported ring systems (D. H. Kim et al., 1974).

Biological Activities and Potential Applications

- Research on 8-alkoxy- and 5-amino-8-alkoxyquinolone derivatives has explored their antibacterial activity and potential as safer antibacterial agents (J. Sánchez et al., 1995).

- Studies on angular methoxy-substituted furo- and pyranoquinolinones have identified them as blockers of the voltage-gated potassium channel Kv1.3, suggesting their use as immunosuppressants (Inga Butenschön et al., 2001).

Synthesis of Specific Derivatives

- The efficient synthesis of novel 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds has been developed under solvent-free conditions, highlighting advances in green chemistry (Wu Xiao-xi, 2015).

Propriétés

IUPAC Name |

8-(2-methoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-22-14-5-3-2-4-10(14)17-11-6-15-16(25-9-24-15)7-12(11)20-13-8-23-19(21)18(13)17/h2-7,17,20H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKSBYLQHHJHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2878444.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)